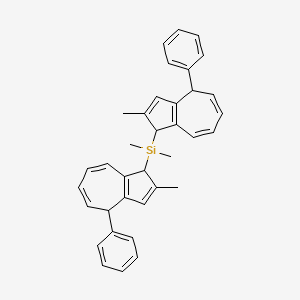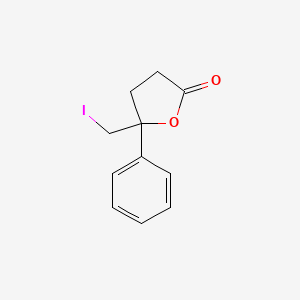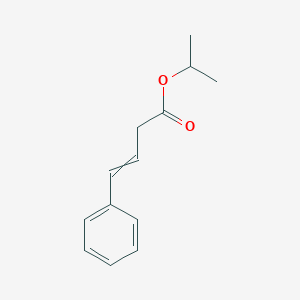
Agn-PC-0neuyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0neuyl is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0neuyl typically involves a multi-step process that includes the use of specific reagents and controlled reaction conditions. One common method involves the reaction of silver nitrate (AgNO3) with a precursor compound under specific temperature and pressure conditions. The reaction is often carried out in a solvent such as ethanol or water, and the product is purified through crystallization or filtration techniques .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Advanced purification techniques, including chromatography and distillation, are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0neuyl undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reduction of this compound is typically carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents such as halogens or alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide (Ag2O) or other oxidized derivatives, while reduction may produce silver nanoparticles or other reduced forms of the compound .
Scientific Research Applications
Agn-PC-0neuyl has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: this compound is studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: The compound is explored for its potential in drug delivery systems and as a therapeutic agent in treating certain diseases.
Industry: This compound is utilized in the production of electronic components, sensors, and other advanced materials .
Mechanism of Action
The mechanism by which Agn-PC-0neuyl exerts its effects involves interactions with specific molecular targets and pathways. In biological systems, it may interact with cellular membranes, proteins, and enzymes, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound can modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Agn-PC-0neuyl can be compared with other similar compounds, such as silver nanowires (AgNWs) and silver nanoparticles (AgNPs). While all these compounds share some common properties, this compound is unique in its specific reactivity and stability under various conditions. Similar compounds include:
Silver Nanowires (AgNWs): Known for their excellent electrical conductivity and flexibility, used in electronic applications
Silver Nanoparticles (AgNPs): Widely studied for their antimicrobial properties and potential use in medical applications .
This compound stands out due to its unique chemical structure and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
175649-09-9 |
|---|---|
Molecular Formula |
C36H36Si |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
dimethyl-bis(2-methyl-4-phenyl-1,4-dihydroazulen-1-yl)silane |
InChI |
InChI=1S/C36H36Si/c1-25-23-33-29(27-15-7-5-8-16-27)19-11-13-21-31(33)35(25)37(3,4)36-26(2)24-34-30(20-12-14-22-32(34)36)28-17-9-6-10-18-28/h5-24,29-30,35-36H,1-4H3 |
InChI Key |
UECNDDBWURAGCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1[Si](C)(C)C3C(=CC4=C3C=CC=CC4C5=CC=CC=C5)C)C=CC=CC2C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate](/img/structure/B12549231.png)
![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)


![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)

![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)


![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)



